molecular formula C12H15N3OS B4755639 5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4755639
M. Wt: 249.33 g/mol
InChI Key: ICYZNGGTYITBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The compound has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that 5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol exhibits various biochemical and physiological effects. For instance, it has been reported to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potential as a scaffold for the design of new drugs. The compound has also been shown to exhibit various biological activities, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research on 5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol. One of the directions is to further investigate the mechanism of action of the compound and its potential as an inhibitor of other enzymes. Another direction is to explore the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, future research can focus on improving the solubility of the compound to facilitate its use in experiments.

Scientific Research Applications

5-(Methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compound has also been studied for its potential use as a scaffold for the design of new drugs.

properties

IUPAC Name

3-(methoxymethyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9(10-6-4-3-5-7-10)15-11(8-16-2)13-14-12(15)17/h3-7,9H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYZNGGTYITBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(methoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.